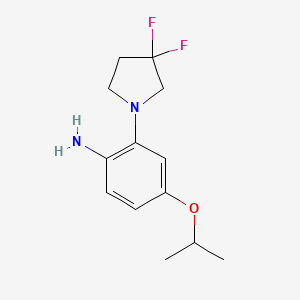
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline typically involves multiple steps, starting with the preparation of the difluoropyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under specific conditions. The isopropoxyaniline moiety is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline stands out due to its unique combination of a difluoropyrrolidine ring and an isopropoxyaniline moiety Similar compounds include those with variations in the substituents on the pyrrolidine ring or the aniline moiety
Propiedades
Fórmula molecular |
C13H18F2N2O |
|---|---|
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
2-(3,3-difluoropyrrolidin-1-yl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9(2)18-10-3-4-11(16)12(7-10)17-6-5-13(14,15)8-17/h3-4,7,9H,5-6,8,16H2,1-2H3 |
Clave InChI |
MCQQGVDDPFIJHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)N)N2CCC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


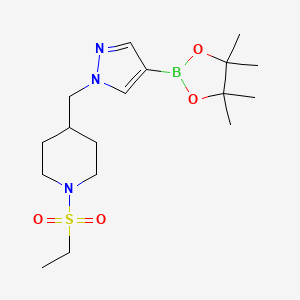

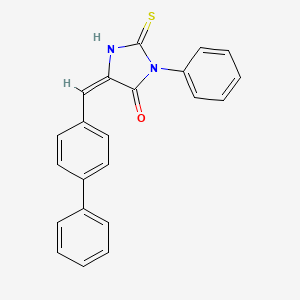

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
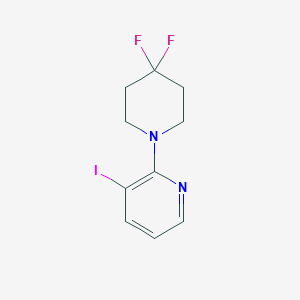



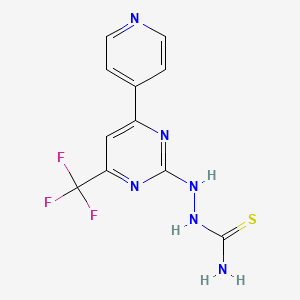

![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
